molecular formula C5H9N2O2P B3000374 4-Dimethylphosphoryl-1,2-oxazol-5-amine CAS No. 2460748-63-2

4-Dimethylphosphoryl-1,2-oxazol-5-amine

Cat. No.: B3000374
CAS No.: 2460748-63-2
M. Wt: 160.113
InChI Key: XLMGNMVAGPXQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dimethylphosphoryl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C5H11N2O2P. It is known for its unique structure, which includes a phosphoryl group attached to an oxazole ring.

Scientific Research Applications

4-Dimethylphosphoryl-1,2-oxazol-5-amine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylphosphoryl-1,2-oxazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylphosphoryl chloride with 1,2-oxazole-5-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylphosphoryl-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Dimethylphosphoryl-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Dimethylphosphoryl-1,2-oxazol-5-amine is unique due to the presence of both the phosphoryl and amine groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with similar compounds .

Properties

IUPAC Name

4-dimethylphosphoryl-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2O2P/c1-10(2,8)4-3-7-9-5(4)6/h3H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMGNMVAGPXQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(ON=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.